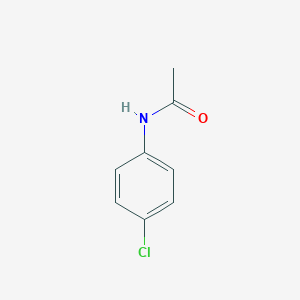

4'-Chloroacetanilide

描述

Historical Context of Acetanilide (B955) Derivatives in Chemical Synthesis

Acetanilide, an odorless solid chemical with a leaf-like or flake-like appearance, was the first aniline (B41778) derivative discovered to have analgesic and anti-inflammatory properties. scribd.comwikipedia.org It was introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name Antifebrin. wikipedia.orgresearchgate.net This marked a significant moment in the history of synthetic drugs, as acetanilide became one of the earliest synthetic antipyretic and analgesic drugs, offering an alternative to opium and morphine. digitellinc.com

The synthesis of acetanilide is achieved through the acetylation of aniline with acetic anhydride (B1165640). wikipedia.orgpatsnap.com While initially celebrated, the use of acetanilide in medicine was eventually curtailed due to its toxic effects, most notably methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. wikipedia.orgdigitellinc.com This led to the development of less toxic aniline derivatives, such as phenacetin. digitellinc.com Despite its decline in direct clinical use, acetanilide remains a historically significant molecule and a foundational compound in organic chemistry. patsnap.com It paved the way for the development of a wide range of derivatives and continues to be used as a precursor in the synthesis of pharmaceuticals, dyes, and rubber processing chemicals. wikipedia.orgpatsnap.com

Significance of the Chloroacetanilide Class in Organic Chemistry and Related Fields

The chloroacetanilide class of compounds, characterized by a chloro-substituted phenyl ring linked to an acetamide (B32628) group, holds considerable importance in organic chemistry and various industrial applications. These compounds are primarily utilized as intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. Their moderate water solubility and stability under ambient conditions make them versatile building blocks in industrial chemistry.

One of the most significant applications of chloroacetanilides is in the agricultural sector, where they form a major class of herbicides used worldwide to control annual grasses and broadleaf weeds in crops like corn, soybeans, and cotton. mdpi.comusda.gov Structurally, these herbicides are mainly N-alkoxyalkyl-N-chloroacetyl-substituted derivatives of aniline. mdpi.com The molecular core of 2-chloroacetanilide is a common feature, with variations in substitutions influencing their herbicidal activity and environmental fate. usda.gov

Beyond agriculture, chloroacetanilide derivatives are crucial in the synthesis of dyes and have been investigated for their potential in medicinal chemistry. wikipedia.org The reactivity of the chloroacetanilide structure allows for various chemical transformations, including oxidation, reduction, and substitution, further expanding their synthetic utility.

Overview of Research Trajectories for 4'-Chloroacetanilide

Research on this compound has followed several key trajectories, reflecting its role as a synthetic intermediate and a compound of interest in various scientific fields. A significant area of research focuses on its application as a precursor in the synthesis of more complex molecules. For instance, it is used in the preparation of certain pharmaceuticals. chemicalbook.comthermofisher.com

Another important research avenue involves its presence as an impurity in pharmaceutical products, such as acetaminophen. chemicalbook.com This has necessitated the development of advanced analytical methods, like high-performance liquid chromatography (HPLC), to quantify its presence and ensure the purity of the final drug product. chemicalbook.com

Furthermore, studies have delved into the chemical reactivity and potential applications of this compound itself. Research has explored its use in the synthesis of dyes and its potential as a research chemical. wikipedia.orgnih.gov More recent investigations have examined the degradation of chloroacetanilide herbicides and the potential for nucleophilic substitution reactions to detoxify these compounds in the environment. pnas.org Additionally, the impact of chloroacetanilides on biological systems is an area of ongoing research, with studies looking into their effects on proteins and cellular processes. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-chlorophenyl)acetamide | fishersci.atebi.ac.uk |

| CAS Number | 539-03-7 | chemicalbook.comfishersci.atmerckmillipore.comsigmaaldrich.com |

| Molecular Formula | C₈H₈ClNO | chemicalbook.commerckmillipore.combiosynth.com |

| Molecular Weight | 169.61 g/mol | chemicalbook.comfishersci.atmerckmillipore.comsigmaaldrich.combiosynth.com |

| Melting Point | 176-178 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 333 °C | chemicalbook.commerckmillipore.combiosynth.com |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and carbon disulfide; Slightly soluble in carbon tetrachloride and benzene. | chemicalbook.comfishersci.at |

| Appearance | White or grayish-beige crystalline powder. | chemicalbook.com |

| Density | 1.385 g/cm³ | chemicalbook.commerckmillipore.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUOCFNAWIODMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060228 | |

| Record name | 4-Chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | p-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

333 °C | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE, SOL IN HOT WATER | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.385 AT 22 °C/4 °C | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000963 [mmHg] | |

| Record name | p-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE | |

CAS No. |

539-03-7 | |

| Record name | N-(4-Chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0LI34G5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-179 °C | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloroacetanilide

Established Synthetic Routes for 4'-Chloroacetanilide

The primary and most well-documented method for the synthesis of this compound is through the acetylation of p-chloroaniline. smolecule.com This process is a fundamental transformation in organic chemistry, widely utilized for the production of this important chemical intermediate.

Acetylation of p-Chloroaniline: Mechanism and Optimization

The acetylation of p-chloroaniline involves the introduction of an acetyl group (CH₃CO) onto the nitrogen atom of the primary amine. tu.edu.iq This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-chloroaniline attacks the electrophilic carbonyl carbon of the acetylating agent.

Role of Acetic Anhydride (B1165640) and Acetyl Chloride as Acetylating Agents

Both acetic anhydride and acetyl chloride are commonly employed as acetylating agents in this synthesis. tu.edu.iqcommonorganicchemistry.com

Acetic Anhydride: This reagent is often preferred in laboratory settings due to its ease of handling and the fact that the reaction is not reversible. tu.edu.iq The byproduct of this reaction is acetic acid, which is less corrosive than the hydrogen chloride produced when using acetyl chloride. doubtnut.com

Acetyl Chloride: While highly reactive, acetyl chloride reacts vigorously and produces hydrogen chloride (HCl) gas. tu.edu.iq This can be problematic as the HCl can react with the starting amine to form its hydrochloride salt, rendering it unreactive. tu.edu.iq However, its high reactivity can be advantageous in certain conditions.

The choice between these two reagents often depends on the specific reaction conditions, desired purity, and scale of the synthesis.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the resulting this compound are significantly influenced by several reaction parameters:

| Reaction Condition | Effect on Yield and Purity |

| Temperature | Maintaining a temperature range of 110–115°C is crucial to prevent the decomposition of the acetylating agent. Reactions are typically conducted under reflux (120–130°C) to increase the reaction rate. |

| Solvent | Glacial acetic acid is a common solvent as it can also act as a catalyst. For industrial applications, solvent-free conditions have been investigated. |

| Molar Ratio | A molar ratio of 1:1.2 of p-chloroaniline to acetic anhydride is often used to ensure the complete acetylation of the starting material. |

| Catalyst | The use of catalysts like sulfuric acid (0.5–1% w/w) can reduce the reaction time by as much as 30%. |

| Purification | Recrystallization from an ethanol/water mixture is a common method to achieve high purity (>95%). Centrifugal crystallization is an alternative that can also yield high purity products. |

Optimizing these conditions is essential for achieving high yields of a pure product, which is critical for its use in subsequent industrial and pharmaceutical applications. nih.gov

Alternative Synthetic Pathways and Their Mechanistic Considerations

While the acetylation of p-chloroaniline is the most common route, other synthetic strategies exist. For instance, this compound has been identified as a metabolite in the microbial oxidation of 4-chloroaniline (B138754) by Fusarium oxysporum and a Streptomyces species. acs.orgnih.gov Another reported method involves the reaction of acetanilide (B955) with sodium hypochlorite (B82951) in the presence of an acid catalyst. biosynth.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Research into amide bond formation has led to the development of various catalytic systems aimed at improving efficiency and sustainability. nih.govucl.ac.uk Boron-based catalysts, such as boric acid and various boronic acids, have shown promise in direct amidation reactions. ucl.ac.ukacs.org These catalysts can operate under milder conditions and often lead to high yields. Other novel catalysts include iodine, which has been shown to promote the N-acylation of amines with acetyl chloride under solvent-free conditions at room temperature. tandfonline.com The development of integrated catalytic systems, merging biocatalysis with chemocatalysis, also presents a promising avenue for more environmentally friendly amide synthesis. nih.gov

Stereoselective and Regioselective Synthesis Approaches

While the synthesis of this compound itself does not involve the creation of a chiral center, the principles of stereoselective and regioselective synthesis are crucial in the broader context of acetanilide chemistry. For example, in the synthesis of more complex substituted acetanilides, directing the position of substitution on the aromatic ring is a key challenge. beilstein-journals.org The existing amino group and the chloro substituent on the p-chloroaniline ring direct incoming electrophiles to specific positions.

In the broader field of amide synthesis, copper-catalyzed reactions have been developed for the stereoselective and regioselective addition of amine derivatives to alkenes, leading to the formation of chiral saturated heterocycles. nih.gov While not directly applied to the synthesis of this compound, these advanced methods highlight the ongoing efforts to control selectivity in related chemical transformations.

Chemical Transformations of this compound and Derived Compounds

This compound is a versatile chemical intermediate that undergoes a variety of chemical transformations, including oxidation and reduction reactions. These reactions are crucial for the synthesis of various derivatives and for understanding its metabolic fate.

Oxidation Reactions and Product Characterization

The oxidation of this compound can lead to the formation of several oxidized species, most notably quinones. This process can be achieved through both chemical and enzymatic means.

Formation of Quinones and Related Oxidized Species

The oxidation of this compound can yield corresponding quinones. smolecule.com This transformation is a common reaction for acetanilide derivatives. The oxidation of phenols and their derivatives to quinones is a well-established method in organic synthesis. Various oxidizing agents, such as potassium permanganate (B83412) and chromium trioxide, can be employed for this purpose. For instance, the oxidation of phenols to benzoquinones is a common reaction, and various reagents like sodium dichromate and chromium trioxide can be used. libretexts.org

The formation of quinones from this compound is significant as quinones are valuable intermediates in organic synthesis. smolecule.com The specific quinone formed would be a derivative of 4-chloroquinone.

Enzymatic Oxidation Pathways: Cytochrome P450 Mediated Transformations

The metabolic oxidation of this compound is primarily mediated by the cytochrome P450 (P450) enzyme system. nih.gov This enzymatic process is crucial in understanding the biotransformation of the compound within biological systems. The general mechanism of P450-mediated oxidation is believed to involve sequential one-electron oxidation steps rather than a single concerted transfer of an activated oxygen species. nih.gov

For acetanilides like this compound, the initial step is a one-electron oxidation, which involves hydrogen abstraction from the acetylamino nitrogen. nih.gov This creates a substrate radical that can then recombine with a P450 iron-bound hydroxyl radical to form oxygenated metabolites. nih.govresearchgate.net This mechanism can explain the formation of all known oxidative metabolites of this compound. nih.gov

One of the key metabolites formed through this pathway is N-hydroxy-4-chloroacetanilide. nih.gov The enzyme responsible for this transformation is a mono-oxygenase found in liver microsomes. nih.gov Further metabolic transformations can occur, leading to other products. For example, this compound can be metabolized to 4-chloro-glycoanilide and subsequently to 4-chlorooxanilic acid. industrialchemicals.gov.au Another pathway involves N-oxidation to form 4-chloro-phenylhydroxylamine, which can then be converted to 4-chloronitrosobenzene (B1211902). industrialchemicals.gov.au

Table 1: Key Enzymes and Metabolites in the Oxidation of this compound

| Enzyme System | Initial Step | Key Metabolites |

|---|---|---|

| Cytochrome P450 | Hydrogen abstraction from acetylamino nitrogen | N-hydroxy-4-chloroacetanilide, 4-chloro-glycoanilide, 4-chlorooxanilic acid, 4-chloro-phenylhydroxylamine, 4-chloronitrosobenzene |

Reduction Reactions and Amination Products

The reduction of this compound is a key reaction that primarily yields 4-chloroaniline and other related amines. This transformation can be achieved through methods like catalytic hydrogenation.

Catalytic Hydrogenation and Reducing Agents

Catalytic hydrogenation is a common method for the reduction of this compound. This process typically involves the use of a catalyst, such as platinum or palladium on carbon, in the presence of hydrogen gas. epo.org The reaction conditions, including temperature and pressure, can be optimized to achieve high yields and selectivity. epo.orgslideshare.net Other reducing agents, such as sodium borohydride, can also be utilized for this transformation.

Formation of 4-Chloroaniline and Other Amines

The primary product of the reduction of this compound is 4-chloroaniline. This reaction effectively removes the acetyl group, converting the acetamide (B32628) back to an amine. The formation of 4-chloroaniline is a significant synthetic step, as this compound is a precursor for various other chemicals. biosynth.com

In some cases, other amines can also be formed depending on the reaction conditions and the starting material. For instance, the reduction of a related compound, 2'-ethyl-4'-chloroacetanilide, using concentrated HCl and ethanol, followed by basification, yields 2-ethyl-4-chloroaniline. prepchem.com

Table 2: Reduction of this compound and Related Compounds

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | Catalytic hydrogenation (e.g., Pt/C, H₂) or Sodium borohydride | 4-Chloroaniline |

| 2'-Ethyl-4'-chloroacetanilide | Concentrated HCl, Ethanol, followed by NaOH | 2-Ethyl-4-chloroaniline |

Nucleophilic Substitution Reactions at the Chlorine Atom

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. masterorganicchemistry.com In the case of this compound, the chlorine atom attached to the aromatic ring can act as a leaving group, although aromatic rings are generally less reactive towards nucleophilic substitution than alkyl halides. wikipedia.org However, the presence of the acetamido group, an electron-withdrawing group, can activate the ring towards nucleophilic attack, particularly at the para position where the chlorine is located. masterorganicchemistry.com

Substitution with Oxygen-Containing Nucleophiles (e.g., Sodium Methoxide (B1231860), Sodium Ethoxide)

The reaction of this compound with oxygen-containing nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOC₂H₅) can lead to the formation of the corresponding ether derivatives. libretexts.orgvedantu.com This type of reaction is a nucleophilic aromatic substitution (SNAr). The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing acetamido group. wikipedia.org

The general mechanism involves the attack of the alkoxide ion (methoxide or ethoxide) on the carbon atom bearing the chlorine atom. This is typically the rate-determining step. masterorganicchemistry.com The resulting intermediate then loses the chloride ion to form the final product.

Reaction with Sodium Methoxide:

Reactants: this compound, Sodium Methoxide

Product: 4'-Methoxyacetanilide

By-product: Sodium Chloride

Reaction with Sodium Ethoxide:

Reactants: this compound, Sodium Ethoxide

Product: 4'-Ethoxyacetanilide

By-product: Sodium Chloride

Factors such as the solvent, temperature, and the nature of the nucleophile can influence the rate and yield of these reactions. Aprotic polar solvents are generally preferred for SNAr reactions.

Investigation of Nitrogen-Containing Nucleophiles and Amidation Reactions

Nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, can also displace the chlorine atom in this compound. These reactions are crucial for the synthesis of various derivatives with potential biological activity. For instance, the reaction with triethylamine (B128534) has been studied, where the primary product is the corresponding acetanilide, formed through a nucleophilic displacement at the chlorine atom. osti.gov

The reactivity of nitrogen nucleophiles depends on their basicity and steric hindrance. Stronger, less hindered nucleophiles will generally react faster. The reaction of this compound with ammonia would yield 4'-aminoacetanilide, while reactions with primary or secondary amines would result in the corresponding N-substituted derivatives.

Orton Rearrangement and Related Isomerization Processes

The Orton rearrangement is a chemical reaction where a halogen atom from an N-haloamide migrates to the aromatic ring, typically to the ortho and para positions. spcmc.ac.in While the provided information primarily discusses the rearrangement of N-chloroacetanilide, the principles can be extended to understand potential isomerization processes involving this compound under specific conditions.

Acid-Catalyzed Rearrangement Mechanisms

The Orton rearrangement is famously catalyzed by acids, particularly hydrohalic acids. wgtn.ac.nz The mechanism is believed to be intermolecular, proceeding through the formation of acetanilide and elemental chlorine (Cl₂). The chlorine then re-substitutes onto the aromatic ring via an electrophilic aromatic substitution reaction, yielding a mixture of o- and p-chloroacetanilides. wgtn.ac.nz

In the context of this compound, which is already a p-substituted isomer, an acid-catalyzed rearrangement could potentially lead to the formation of the ortho isomer, 2'-chloroacetanilide, if the reaction is reversible or if a different N-chloro intermediate is formed that can undergo the rearrangement. Studies on N-bromo-4-chloroacetanilide have shown that acid-catalyzed rearrangements do occur, leading to the formation of 2-bromo-4-chloroacetanilide. researchgate.netcdnsciencepub.comcdnsciencepub.com This suggests that similar halogen migrations are plausible for the chloro analogue.

Kinetics and Thermodynamics of Isomer Distribution

The kinetics of the Orton rearrangement are complex and can be influenced by the concentration of the acid catalyst. cdnsciencepub.com The reaction order can vary depending on the reaction conditions. For the rearrangement of N-bromo-4-chloroacetanilide, the process involves multiple mechanistic steps. researchgate.netcdnsciencepub.comcdnsciencepub.com

The distribution of the resulting isomers (ortho vs. para) is governed by the thermodynamics of the electrophilic substitution step. Generally, the para product is thermodynamically more stable due to reduced steric hindrance compared to the ortho product. However, the kinetic product distribution can be influenced by the reaction conditions.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of a lead compound is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR). For this compound, various parts of the molecule can be modified to understand how these changes affect its biological activity.

Key derivatization points include:

The Acetyl Group: Modification of the acetyl group, for example, by replacing it with other acyl groups or functional groups, can influence the compound's lipophilicity and interaction with biological targets.

The Aromatic Ring: Substitution at the ortho or meta positions relative to the acetamido group can provide insights into the spatial and electronic requirements for activity.

The Chlorine Atom: Replacing the chlorine atom with other halogens (F, Br, I) or different electron-withdrawing or electron-donating groups can significantly impact the compound's electronic properties and, consequently, its biological activity.

An example of a derivatization reagent used in analytical chemistry is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which reacts with sulfhydryl-containing drugs for spectrophotometric determination. researchgate.net While not a direct derivatization of this compound itself, it illustrates the principle of using a chlorinated aromatic compound in derivatization reactions. The primary use of this compound in this context is as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals. chemicalbook.com

Below is an interactive data table summarizing the synthetic reactions discussed:

| Reaction Type | Substrate | Reagent(s) | Major Product(s) |

| Nucleophilic Substitution | This compound | Sodium Methoxide | 4'-Methoxyacetanilide |

| Nucleophilic Substitution | This compound | Sodium Ethoxide | 4'-Ethoxyacetanilide |

| Nucleophilic Substitution | This compound | Ammonia | 4'-Aminoacetanilide |

| Rearrangement | N-Chloroacetanilide | Acid (e.g., HCl) | o-Chloroacetanilide, p-Chloroacetanilide |

Synthesis of Substituted Acetanilides and Analogues

The synthesis of acetanilide and its substituted derivatives is a fundamental transformation in organic chemistry, primarily accomplished through the acetylation of the corresponding anilines. The most common and well-documented method for preparing this compound involves the acetylation of p-chloroaniline. This reaction typically employs acetylating agents like acetic anhydride or acetyl chloride.

In a typical laboratory-scale synthesis, p-chloroaniline is dissolved in glacial acetic acid, to which acetic anhydride is added dropwise. The mixture is then refluxed for several hours. Upon completion, the reaction mixture is poured into ice water, causing the this compound product to precipitate out. Purification is then achieved through recrystallization, commonly from an ethanol/water mixture, yielding the final product.

The general mechanism for this reaction, known as nucleophilic acyl substitution, involves the nitrogen atom of the aniline's amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. For instance, when using acetic anhydride, the reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide and a molecule of acetic acid as a byproduct. ijirset.com

In addition to conventional methods, greener synthetic approaches have been explored to minimize waste and avoid hazardous reagents like acetic anhydride. ijirset.com One such method involves the reaction of aniline (B41778) with glacial acetic acid in the presence of zinc dust, which also prevents oxidation during the reaction. ijirset.com Another green alternative is the Schotten-Baumann reaction, where an aniline reacts with acetyl chloride in an alkaline medium. ijirset.com

The synthesis methodology can be adapted to produce a wide range of substituted acetanilides by starting with the appropriately substituted aniline. For example, various 2-phenoxy-N-phenylacetamides have been prepared by reacting chloro-substituted acetanilides with different phenols. orientjchem.org Similarly, isonitrosoacetanilides, which are precursors to isatins, can be synthesized in a two-step process involving the acylation of aniline derivatives followed by a reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net

The table below summarizes various synthetic approaches for different substituted acetanilides.

| Target Compound | Starting Material | Reagents | Method | Reference |

| This compound | p-Chloroaniline | Acetic Anhydride, Glacial Acetic Acid | Conventional Reflux | |

| Acetanilide | Aniline | Acetic Anhydride, Glacial Acetic Acid | Conventional Reflux | ijirset.comrjptonline.org |

| Acetanilide | Aniline | Glacial Acetic Acid, Zinc Dust | Green Synthesis | ijirset.com |

| Substituted Acetanilides | Substituted Anilines | Acetyl Chloride, Triethylamine, Methylene Chloride | Schotten-Baumann Reaction | ijirset.com |

| 2'-Bromo-4'-chloroacetanilide | 2-Bromo-4-chloroaniline | Acetic Anhydride, DMAP, Chloroform | Reflux | chemicalbook.com |

| Substituted 2-phenoxy-N-phenylacetamides | Substituted 2-chloro-N-phenylacetamides | Substituted Phenols | Reflux | orientjchem.org |

| Substituted Isonitrosoacetanilides | Substituted Anilines | 2,2-diacetoxyacetyl chloride, Hydroxylamine hydrochloride | Two-step acylation and reaction | researchgate.net |

Impact of Substituent Effects on Reactivity and Transformation

The reactivity of the this compound molecule and its analogues is significantly influenced by the nature and position of substituents on the aromatic ring. The chlorine atom at the para-position in this compound is an electron-withdrawing group via induction, yet it is also a weak deactivator in electrophilic aromatic substitution reactions due to its lone pairs of electrons that can participate in resonance. This electronic profile governs the types of transformations the molecule can undergo.

This compound can participate in several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in nitro-analogs can be reduced to an amine, a transformation that is also theoretically possible for the chloro-group under specific, more drastic conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted by other nucleophiles.

The presence of the anilide group (NHCOCH₃) and the chloro-substituent dictates the molecule's reactivity. For instance, in nucleophilic substitution reactions involving the chloroacetyl group of related chloroacetanilide herbicides, the electronic interactions with the α-anilide substituent are found to govern the reactivity towards nucleophiles. acs.org Studies on the degradation of chloroacetanilide herbicides have shown that nucleophilic substitution of the chlorine atom is a key mechanism. mdpi.com Theoretical studies using Density Functional Theory (DFT) have evaluated the degradation mechanism in the presence of various nucleophiles like Br⁻, I⁻, HS⁻, and S₂O₃²⁻, suggesting that sulfur-based nucleophiles are particularly effective. mdpi.comresearchgate.net

The position of the substituent also has a profound impact. For example, comparing this compound to its isomer, 2'-Chloroacetoacetanilide, reveals that the ortho-positioned chlorine atom in the latter introduces steric hindrance, which can hinder certain reactions compared to the para isomer.

The table below details the impact of different substituents on the properties and reactivity of acetanilide analogues.

| Compound | Key Substituent(s) | Effect on Properties/Reactivity | Reference |

| This compound | Cl at para-position | Electron-withdrawing group, influences reactivity in substitution reactions. Lower solubility compared to paracetamol. researchgate.net | researchgate.net |

| 4'-Bromoacetanilide | Br at para-position | Used as a building block in Suzuki and Heck reactions. sigmaaldrich.com | sigmaaldrich.com |

| 2'-Chloroacetoacetanilide | Cl at ortho-position, Acetoacetyl group | Steric hindrance from the ortho-chlorine alters reactivity in electrophilic substitutions compared to the para isomer. | |

| Alachlor (B1666766) (a chloroacetanilide herbicide) | 2,6-diethylphenyl, Methoxymethyl | The different R groups on the nitrogen have been observed to have a negligible effect on the activation energy for nucleophilic substitution of the chlorine. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| N-Chloroacetanilide | Chlorine on the nitrogen atom | Undergoes the Orton rearrangement in the presence of acid to form a mixture of ortho- and para-chloroacetanilides. kyoto-u.ac.jp | kyoto-u.ac.jp |

Advanced Analytical Methodologies for 4 Chloroacetanilide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analytical assessment of 4'-Chloroacetanilide. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed to achieve separation from parent compounds and other impurities, enabling accurate quantification. scispace.comresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands out as a primary and versatile tool for the analysis of this compound. sigmaaldrich.comsigmaaldrich.com Its application ranges from routine quality control to complex research and development studies. The adaptability of HPLC allows for the development of specific methods tailored to the separation of this compound from a matrix of related substances.

The separation efficiency of this compound in HPLC is highly dependent on the elution mode. Both isocratic and gradient elution systems are utilized, with the choice depending on the complexity of the sample matrix and the desired analysis time.

Isocratic elution, where the mobile phase composition remains constant, has been employed for the separation of this compound. For instance, a mobile phase consisting of water-methanol-glacial acetic acid (60:40:2, v/v/v) with a Spherisorb ODS 1 column has been used, allowing for the separation of this compound along with paracetamol and chlorzoxazone (B1668890) in under 15 minutes. researchgate.net Another isocratic method utilized a mobile phase of phosphate (B84403) buffer (pH 4.88) and methanol (B129727) (80:20 v/v), which resulted in a retention time of 49.9 minutes for this compound. oup.comoup.com While effective in separation, this method highlighted the potential for long analysis times with isocratic systems. oup.comoup.com

To address the issue of long run times, particularly when dealing with complex mixtures of impurities, gradient elution is often preferred. oup.comoup.com In gradient elution, the composition of the mobile phase is altered during the run, typically by increasing the proportion of the organic solvent. This approach effectively reduces the retention times of strongly retained compounds like this compound. A study successfully reduced the analysis time to under 14.5 minutes by employing a gradient elution with a phosphate buffer (pH 4.88) and methanol on a Hypersil Duet C18/SCX column. oup.comoup.com Another gradient method involved a mobile phase of acetonitrile (B52724) and water (pH 3), with the solvent ratio changing over time to facilitate the separation of multiple compounds, including this compound. researchgate.net

The development of these elution systems is critical for achieving optimal resolution and efficiency in the analysis of this compound. The table below summarizes key findings from various HPLC method development studies.

| Elution Type | Mobile Phase | Stationary Phase | Key Finding |

| Isocratic | Water-Methanol-Glacial Acetic Acid (60:40:2, v/v/v) | Spherisorb ODS 1 | Separated this compound, paracetamol, and chlorzoxazone in under 15 minutes. researchgate.net |

| Isocratic | Phosphate buffer (pH 4.88)–methanol (80:20 v/v) | Not specified | Resulted in a long retention time of 49.9 minutes for this compound. oup.comoup.com |

| Gradient | Phosphate buffer (pH 4.88) and methanol | Hypersil Duet C18/SCX | Reduced analysis time to under 14.5 minutes while maintaining good resolution. researchgate.netnih.govoup.comoup.comresearchgate.net |

| Gradient | Acetonitrile and water (pH 3) | Octadecyl column | Successfully separated paracetamol, caffeine, metoclopramide, ergotamine, and related impurities. researchgate.net |

To enhance the separation of ionic and non-ionic compounds simultaneously, mixed-mode chromatography columns have proven to be highly effective. Specifically, columns combining reversed-phase and cation exchange functionalities, such as the Hypersil Duet C18/SCX, have been successfully used for the analysis of this compound and its related impurities. researchgate.netnih.govoup.comoup.com

This type of stationary phase offers multiple retention mechanisms. lcms.cz The C18 chains provide hydrophobic interactions, typical of reversed-phase chromatography, while the cation exchange groups interact with cationic species. mdpi.com this compound itself is a neutral molecule and is retained primarily by the reversed-phase mechanism. oup.comoup.com However, its common impurities, such as 4-aminophenol, can be cationic at acidic pH and thus interact with the cation exchange sites. oup.comoup.com This dual retention capability allows for superior separation of a complex mixture of analytes with varying polarities and ionic characters in a single chromatographic run. oup.comoup.com The use of a mixed-mode column with a phosphate buffer at pH 4.88 demonstrated excellent resolution between this compound and other impurities of paracetamol. researchgate.netnih.govoup.comoup.com

The advantages of using mixed-mode columns include:

Enhanced Selectivity: The ability to adjust mobile phase pH and ionic strength provides an additional tool for optimizing the separation. lcms.cz

Improved Peak Shape: For basic analytes, these columns can yield sharper and more symmetrical peaks. waters.com

Simultaneous Analysis: They enable the concurrent analysis of acidic, basic, and neutral compounds. mdpi.com

| Column Type | Retention Mechanisms | Application for this compound |

| Hypersil Duet C18/SCX | Reversed-Phase and Cation Exchange | Successful separation of this compound and impurities in paracetamol formulations. researchgate.netnih.govoup.comoup.com |

| Acclaim® Trinity™ Q1 | Reversed-Phase and Anion/Cation Exchange | Effective for separating compounds with varying charges. mdpi.com |

| Scherzo® SS-C18 | Reversed-Phase and Strong Cation/Anion Exchange | Decreased analysis time compared to traditional reversed-phase columns. mdpi.com |

Following separation by HPLC, sensitive and specific detection methods are crucial for the accurate quantification of this compound.

UV-Vis and Diode Array Detection (DAD): Ultraviolet-Visible (UV-Vis) detection is a common and robust method used in HPLC. researchgate.net For this compound analysis, detection is often performed at specific wavelengths, such as 245 nm or 272 nm, to maximize sensitivity. researchgate.netoup.comoup.com A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum of the eluting compounds simultaneously. usgs.govmeasurlabs.com This provides more comprehensive data, allowing for peak purity assessment and compound identification based on its spectral characteristics. researchgate.net The limit of quantitation (LOQ) for chloroacetanilide metabolites using HPLC-DAD has been reported to be 0.20 µg/L. usgs.govnih.gov

Mass Spectrometry (MS) Coupling: For enhanced specificity and lower detection limits, HPLC can be coupled with a mass spectrometer (HPLC-MS). usgs.gov MS provides information about the molecular weight and fragmentation pattern of the analyte, leading to highly confident identification. mdpi.com This technique is particularly valuable for analyzing complex matrices and for trace-level impurity profiling. researchgate.net The LOQ for chloroacetanilide metabolites using HPLC/MS can be as low as 0.05 µg/L, demonstrating a significant improvement in sensitivity over DAD. usgs.govnih.gov

| Detection Method | Principle | Advantages for this compound Analysis |

| UV-Vis | Measures the absorption of light at a specific wavelength. measurlabs.com | Robust, simple, and widely available. researchgate.net |

| DAD/PDA | Acquires the full UV-Vis spectrum of the analyte. usgs.govmeasurlabs.com | Provides spectral information for peak identification and purity assessment. researchgate.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. mdpi.com | High specificity, structural information, and very low detection limits. usgs.govresearchgate.net |

Gas Chromatography (GC) for Volatile Metabolites

While HPLC is the predominant technique for analyzing this compound due to the low volatility of many of its related compounds, Gas Chromatography (GC) can be employed for the analysis of more volatile metabolites. usgs.gov Chloroacetanilide metabolites that are not sufficiently volatile for direct GC analysis may require derivatization to increase their volatility. usgs.gov GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile organic compounds. mdpi.com For instance, a GC-MS method has been developed for the analysis of various pesticide metabolites in biological matrices, demonstrating the capability of this technique for detecting related compounds. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. chemistryhall.comukessays.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of reactants and the formation of products can be visualized. chemistryhall.com For example, in the synthesis of this compound from p-chloroaniline, TLC can be used to detect any residual starting material. The difference in polarity between the starting material and the product results in different retention factors (Rf values), allowing for a clear visual assessment of the reaction's completion. chemistryhall.com

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and identifying the functional groups of this compound. numberanalytics.com These techniques provide a detailed fingerprint of the molecule, enabling its unambiguous identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. wvu.edu For this compound, the IR spectrum displays characteristic absorption bands that correspond to its specific structural features. The primary functional groups—the amide and the substituted aromatic ring—give rise to distinct peaks. harricksci.com

Key IR absorption bands for this compound are indicative of its molecular structure. A significant peak is observed for the N-H stretch of the secondary amide group, typically appearing in the region of 3300-3200 cm⁻¹. The carbonyl (C=O) stretch of the amide group is also prominent, presenting a strong absorption band around 1670-1660 cm⁻¹. Furthermore, the presence of the para-substituted aromatic ring is confirmed by bands corresponding to C=C stretching within the ring and =C-H bending. harricksci.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Peak (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3293 | Amide N-H bond stretching |

| C=O Stretch | ~1662 | Amide carbonyl group stretching |

| Aromatic C=C | ~1598 | Aromatic ring carbon-carbon stretching |

| Para-substituted ring | ~823 | Para-substituted aromatic ring =C-H bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. slideshare.net For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to confirm its structure.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons. The methyl protons of the acetyl group typically appear as a singlet around 2.2 ppm. The aromatic protons, due to the para-substitution pattern, appear as two distinct doublets in the aromatic region (around 7.3-7.6 ppm). A broad singlet corresponding to the amide (N-H) proton is also observed, typically at a higher chemical shift. chegg.com

Table 2: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (ppm) | Integration | Splitting Pattern |

|---|---|---|---|

| Methyl Protons (-CH₃) | ~2.24 | 3H | Singlet |

| Aromatic Protons | ~7.3-7.6 | 4H | Two Doublets |

| Amide Proton (-NH) | Variable (Broad) | 1H | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical analytical technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which aids in its structural confirmation. researchgate.net The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak.

The molecular formula for this compound is C₈H₈ClNO, which corresponds to a molecular weight of approximately 169.61 g/mol . nih.govnist.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion is visible, with a peak at (M+2)⁺ that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis can reveal the loss of specific parts of the molecule, further confirming the structure. nist.gov

Impurity Profiling and Quality Control in Pharmaceutical and Chemical Synthesis

This compound is a known process-related impurity in the synthesis of paracetamol (acetaminophen) and its presence must be strictly controlled. mfd.org.mkoup.com Analytical methods are therefore crucial for impurity profiling and ensuring the quality and safety of pharmaceutical products.

Detection and Quantification of this compound as an Impurity in Paracetamol

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the detection and quantification of this compound in paracetamol. mfd.org.mkresearchgate.netnih.gov Various HPLC methods have been developed and validated for the simultaneous determination of paracetamol and its impurities, including this compound. nih.govoup.com

These methods typically utilize a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. oup.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where both paracetamol and this compound have significant absorbance, such as 245 nm or 272 nm. mfd.org.mknih.gov The methods are designed to be highly sensitive, with limits of detection (LOD) and quantification (LOQ) low enough to meet stringent regulatory requirements, often in the nanogram per milliliter (ng/mL) range. nih.govoup.com For instance, one method reported a limit of detection for this compound at 39.06 ng/mL. nih.gov Another study established an even lower LOD of 0.017 µg/mL. oup.com

Table 3: Example of HPLC Method Parameters for Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Spherisorb ODS 1 (C18), 25 cm x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Water-methanol-glacial acetic acid (60:40:2, v/v/v) | nih.gov |

| Flow Rate | 1.2 mL/min | nih.gov |

| Detection | UV at 272 nm | nih.gov |

| LOD for 4'-CA | 39.06 ng/mL | nih.gov |

Method Validation and International Conference on Harmonization (ICH) Guidelines

To ensure that analytical methods for quality control are reliable, accurate, and reproducible, they must be validated according to internationally recognized standards. The International Conference on Harmonization (ICH) provides guidelines for the validation of analytical procedures. mfd.org.mk

Validation of HPLC methods for the determination of this compound as an impurity in paracetamol involves assessing several key parameters. researchgate.netjournalcra.com These include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (paracetamol) and other impurities. journalcra.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. journalcra.com Studies often report high correlation coefficients (R² > 0.99) for the linearity of this compound. journalcra.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mfd.org.mk

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. journalcra.com

The successful validation of these methods according to ICH guidelines ensures their suitability for routine quality control and regulatory submissions in the pharmaceutical industry. journalcra.com

Biological Activities and Mechanistic Studies of 4 Chloroacetanilide

Antiproliferative and Anticancer Activities

The acetanilide (B955) structure is a pharmacophore present in various pharmaceuticals, and its derivatives, including substituted chloroacetanilides, have been explored for a range of biological activities, including anticytotoxic effects. sphinxsai.com

While direct studies on 4'-Chloroacetanilide are limited, research on related structures and derivatives provides insight into its potential antiproliferative effects. The cytotoxic activities of various compounds are frequently evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical adenocarcinoma), to determine their inhibitory potential. researchgate.netrsc.org For instance, studies on other novel compounds have demonstrated significant dose-dependent cytotoxic effects and inhibitory activity against these specific cell lines, often measured by the half-maximal inhibitory concentration (IC50). researchgate.netrsc.org This standard practice of screening against A549, MCF-7, and HeLa cells helps in assessing the potential of a compound to inhibit cancer cell proliferation. researchgate.net

Table 1: Examples of IC50 Values for Various Compounds Against Common Cancer Cell Lines This table presents data for other research compounds to illustrate typical findings in the field, as direct data for this compound was not available in the searched sources.

| Compound/Drug | Cell Line | IC50 Value (µM) |

|---|---|---|

| Phosphomolybdate Hybrid Solid rsc.org | A549 | 25.17 |

| Phosphomolybdate Hybrid Solid rsc.org | MCF-7 | 32.11 |

| Methotrexate (Reference Drug) rsc.org | A549 | 26.93 |

| Methotrexate (Reference Drug) rsc.org | MCF-7 | 49.79 |

| Ginsenoside Rh2 Derivative (C-Rh2) researchgate.net | HeLa | Approx. 20 |

The anticancer effects of many small molecules are often traced back to their interaction with key cellular pathways that control cell growth, proliferation, and death.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can contribute to the malignant phenotype of various carcinomas. nih.gov Inhibition of EGFR's kinase activity is a key strategy in cancer therapy. nih.govnih.gov Small-molecule inhibitors often act as ATP competitors, binding to the ATP site in the EGFR kinase domain to block its signaling pathway. nih.gov This inhibition can halt downstream signaling cascades, such as the PI3K/Akt/mTOR axis, which are crucial for cell proliferation and survival. mdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. mdpi.com Inhibition of survival pathways, such as those mediated by EGFR, can trigger apoptosis. nih.govmdpi.com This process can be initiated through intrinsic (mitochondrial) or extrinsic pathways and is a desired outcome of many cancer therapies. mdpi.com The induction of apoptosis is a key mechanism for the therapeutic efficacy of EGFR tyrosine kinase inhibitors (TKIs). mdpi.com

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many anticancer agents function by causing cell cycle arrest, which stops the proliferation of tumor cells. nih.gov For example, some EGFR inhibitors can block cell cycle progression at the G1 phase. nih.gov This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting their division and growth. mdpi.com

Antimicrobial Properties and Mechanisms

In addition to anticancer potential, chloroacetanilide derivatives have been investigated for their antimicrobial activities. sphinxsai.com The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. sphinxsai.com

The ability of this compound to inhibit bacterial growth may be linked to its capacity to interfere with essential cellular processes. One of the most critical of these is protein synthesis. Many well-known antibiotics, such as tetracyclines and chloramphenicol, function by binding to bacterial ribosomes and inhibiting the translation of messenger RNA into proteins. nih.govresearchgate.net This disruption of protein synthesis is lethal to bacteria. Proline-rich antimicrobial peptides (PrAMPs) represent another class of agents that inhibit bacterial growth by targeting intracellular processes, specifically by binding to the ribosome and interfering with protein synthesis. units.it The mechanism of this compound may involve similar interference with protein synthesis, leading to the observed bacterial growth inhibition.

Research into substituted chloroacetanilides has demonstrated activity against a range of microorganisms, including both bacteria and fungi. sphinxsai.com For example, studies have assayed these compounds against bacteria like Staphylococcus aureus (a Gram-positive bacterium) and Xanthomonas holcicola (a Gram-negative bacterium), as well as fungi such as Aspergillus niger and Fusarium oxysporum. sphinxsai.com The effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a potential for broad-spectrum activity. sphinxsai.comnih.gov The specific substitutions on the acetanilide ring can influence the potency and spectrum of this antimicrobial action. sphinxsai.com

Herbicidal Activities and Phytotoxicity Mechanisms

The herbicidal action of this compound and related chloroacetanilide compounds is multifaceted, primarily targeting early seedling growth and development in susceptible plant species. Their effectiveness as pre-emergence herbicides stems from their ability to disrupt fundamental cellular processes, leading to growth inhibition and eventual death of the weed.

Chloroacetanilide herbicides are recognized as general growth inhibitors. purdue.edu Their mode of action is hypothesized to involve the covalent binding to enzymes and coenzymes that contain sulfhydryl (-SH) groups. cambridge.orgcambridge.org This binding can inactivate critical enzymes involved in various metabolic pathways. Research on chloroacetamides has indicated that they can inhibit the synthesis of lipids, isoprenoids, and flavonoids, all of which are vital for plant growth and development. cambridge.orgcambridge.org For instance, the inhibition of lipid biosynthesis can affect the formation of cuticular waxes, which are essential for protecting the plant. cambridge.org

Furthermore, studies on propachlor (B1678252), a related chloroacetanilide, have demonstrated an inhibition of protein biosynthesis. cambridge.orgherts.ac.uk This inhibition of protein synthesis was observed to occur before any reduction in RNA synthesis, suggesting that the primary target is the process of protein formation itself. cambridge.org Given the structural similarities, it is plausible that this compound exerts its phytotoxic effects through similar mechanisms, by disrupting the function of enzymes crucial for protein and lipid synthesis.

While sharing a common mode of action, the various chloroacetanilide herbicides exhibit differences in their phytotoxicity and chemical reactivity. The alkylating reactivity of these compounds with cysteine, a key component of many enzymes, has been studied in vitro, revealing the order of propachlor > alachlor (B1666766) > metolachlor (B1676510). purdue.edu This suggests that propachlor has a higher intrinsic reactivity towards sulfhydryl groups.

Table 1: Comparison of Chloroacetanilide Herbicides

| Herbicide | Relative Alkylation Reactivity with Cysteine (in vitro) | Relative Phytotoxicity |

|---|---|---|

| Propachlor | Highest | - |

| Alachlor | Intermediate | Intermediate |

| Acetochlor (B104951) | - | Highest |

| Metolachlor | Lowest | Lower |

Note: The data in this table is compiled from different studies and represents relative comparisons.

A significant aspect of the mechanism of action of chloroacetanilide herbicides is their ability to induce protein destabilization and misfolding. acs.org These herbicides possess a potent electrophilic moiety that can react with nucleophilic residues on proteins, particularly cysteine. acs.org This covalent modification can damage the protein structure, leading to misfolding.

The accumulation of misfolded proteins disrupts the cellular proteostasis networks, which are responsible for maintaining protein health. This disruption can further destabilize the entire cellular proteome. acs.org Studies on acetochlor, alachlor, and propachlor have shown that exposure to these herbicides leads to the misfolding of numerous cellular proteins. acs.org While there are overlaps in the proteins affected by each herbicide, they each also have distinct profiles of protein destabilization. acs.org This targeted damage to proteins, especially those with reactive cysteine residues, is a key contributor to the phytotoxicity of chloroacetanilide herbicides. acs.org

Metabolic Pathways and Biotransformation

The metabolic fate of this compound in biological systems involves a series of biotransformation reactions aimed at detoxification and excretion. These pathways are crucial in determining the compound's persistence and potential for toxicity.

A primary route for the metabolism of this compound is through oxidation mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov The CYP450 system is a versatile family of enzymes that catalyze the oxidation of a wide range of xenobiotic compounds. nih.gov The general mechanism of CYP450 involves the formation of highly reactive intermediates. nih.govnih.govpsu.eduresearchgate.net

In the case of this compound, it is proposed that the metabolic activation begins with a one-electron oxidation, potentially through hydrogen abstraction from the nitrogen of the acetylamino side chain. youtube.com This generates a substrate radical. Subsequent reactions between this radical and a hydroxyl radical can lead to the formation of various metabolites. youtube.com The generation of these reactive intermediates is a critical step in the biotransformation process, leading to more polar and easily excretable compounds.

A key metabolite identified in the biotransformation of this compound is N-Hydroxy-4-chloroacetanilide. nih.gov The formation of this metabolite is catalyzed by hamster-liver microsomes and involves a mono-oxygenase enzyme, which is characteristic of the cytochrome P450 system. nih.gov This oxidation reaction introduces a hydroxyl group onto the nitrogen atom of the acetanilide moiety. The enzyme responsible for this transformation is inducible by 3-methylcholanthrene, a known inducer of certain CYP450 isozymes. nih.gov The formation of N-Hydroxy-4-chloroacetanilide represents a significant step in the metabolic pathway of this compound.

Conjugation Reactions (e.g., Sulfate (B86663) Conjugation)

The biotransformation of this compound, like other chloroacetanilide herbicides, involves conjugation reactions as a key detoxification pathway. While sulfate conjugation is a major pathway for the biotransformation of many phenolic drugs, the primary documented conjugation pathway for chloroacetanilides involves glutathione (B108866). nih.govoup.com This process is a critical initial step in the metabolic detoxification of these compounds. oup.com

Studies on related chloroacetanilide herbicides have shown that conjugation with glutathione is a significant metabolic route. oup.com This is followed by further metabolism to other derivatives. Research has also pointed to the possibility of destabilized proteins being subject to conjugation with secondary metabolites. nih.govacs.org This suggests that beyond direct conjugation of the parent compound, its metabolic products or the cellular components it alters can undergo further conjugation reactions.

Metabolites in Biological Systems (e.g., 4-chloroglycolanilide, 4-chlorooxanilic acid)

The metabolism of this compound results in the formation of several key metabolites. The primary oxidative metabolites identified in biological systems are 4-chloroglycolanilide and 4-chlorooxanilic acid. nih.gov The formation of these metabolites is a result of the oxidation of the acetyl group of the parent compound.

Another significant metabolite identified in hamster-liver microsome studies is N-hydroxy-4-chloroacetanilide, produced through an oxidation reaction catalyzed by a mono-oxygenase enzyme. nih.gov In rats, other metabolites such as 2-acetamido-5-chlorophenol and p-chloroaniline have also been reported. nih.gov For the broader class of chloroacetanilide herbicides, common metabolites found in the environment include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are formed following the initial conjugation step. nih.gov

Influence of Species-Specific Metabolism (e.g., Rabbit vs. Pig)

The metabolism of this compound exhibits significant variation across different species. A notable example is the difference in metabolic pathways between rabbits and pigs. nih.gov In rabbits, this compound is oxidized to form both 4-chloroglycolanilide and 4-chlorooxanilic acid. These metabolites are found in the urine, accounting for 18% and 20% of the initial dose, respectively, over a 24-hour period. nih.gov

In contrast, the metabolic pathway in pigs is more limited. Pigs metabolize this compound primarily to 4-chloroglycolanilide, which accounts for 11% of the dose in a 24-hour urine sample, with no significant formation of 4-chlorooxanilic acid. nih.gov Furthermore, studies using hamster-liver microsomes have identified the N-oxidation pathway, resulting in N-hydroxy-4-chloroacetanilide. nih.gov This highlights that the enzymatic machinery responsible for metabolizing xenobiotics can differ substantially among species, leading to different metabolite profiles and quantities.

Table 1: Species-Specific Metabolites of this compound

| Species | Metabolite | Percentage of Dose (in 24 hr urine) |

|---|---|---|

| Rabbit | 4-chloroglycolanilide | 18% |

| 4-chlorooxanilic acid | 20% | |

| Pig | 4-chloroglycolanilide | 11% |

Toxicological Studies and Biological Impact

This compound and related chloroacetanilide compounds are recognized as reactive electrophiles that can exert significant biological effects. nih.govchemrxiv.org Their toxicity is linked to their ability to interact with and damage cellular components, particularly proteins. nih.govacs.org This interaction can lead to a cascade of cellular events, including protein misfolding, disruption of cellular balance, and induction of stress responses. nih.govresearchgate.net The toxicological impact is multifaceted, ranging from carcinogenic and neurotoxic risks to profound effects on cellular macromolecules and enzyme functions. nih.govnih.govresearchgate.net

Neurotoxic and Carcinogenic Risks Associated with Prolonged Exposure

Prolonged exposure to chloroacetanilide herbicides has been associated with neurotoxic and carcinogenic risks. researchgate.net While comprehensive, specific data on the carcinogenicity of this compound (CAS 539-03-7) is limited, studies on the broader class of chloroacetanilide herbicides have indicated potential carcinogenic effects in animal models. nih.govnih.gov For instance, chronic exposure to herbicides like alachlor has been shown to cause tumors in the nasal passages, stomach, and thyroid in animals. nih.gov However, it is noted that these effects are often observed in non-genotoxic carcinogenicity studies, suggesting a mechanism that does not involve direct DNA damage. nih.gov Safety data sheets for this compound indicate that its carcinogenic effects are not fully determined. oxfordlabfinechem.comfishersci.comthermofisher.com

The neurotoxic potential of chloroacetanilides has also been a subject of investigation. researchgate.netnih.gov Clinical reports on acute poisonings with related herbicides like pretilachlor (B132322) and alachlor describe central nervous system (CNS) symptoms such as drowsiness and coma, which could be due to the direct effects of the herbicide or associated solvents. researchgate.netnih.gov

Effects on Cellular Macromolecules and Oxidative Stress Responses

As electrophilic compounds, chloroacetanilides can form covalent adducts with cellular macromolecules, particularly proteins. nih.govchemrxiv.org This interaction primarily occurs through nucleophilic substitution, often targeting reactive cysteine residues on proteins. nih.govacs.org The formation of these adducts can damage the proteins, leading to misfolding and a loss of their biological function. nih.govresearchgate.netnih.gov

This protein damage is a significant cellular stressor that can trigger oxidative stress responses. nih.gov Studies on the parent compound, p-chloroaniline, have shown it can induce the activity of antioxidant enzymes like glutathione S-transferase (GST) and superoxide (B77818) dismutase (SOD) and increase levels of glutathione (GSH). nih.gov Concurrently, markers of cellular damage, such as malondialdehyde (MDA) from lipid peroxidation and protein carbonylation, are also elevated, indicating that the cell's antioxidant defenses are actively combating the chemical stress. nih.gov DNA strand breaks have also been observed, suggesting that while the primary target may be proteins, other macromolecules can also be affected. nih.gov

Modulation of Enzyme Activities and Proteostasis Networks

The covalent modification of proteins by this compound and related compounds can directly modulate the activity of specific enzymes. nih.gov Research on the chloroacetanilide herbicide propachlor demonstrated that it selectively targets and decreases the cellular activities of key enzymes such as GAPDH and PARK7 (also known as DJ-1). nih.govacs.org PARK7 is notably an oxidative stress sensor that protects against protein damage. nih.gov

The widespread damage to proteins can overwhelm the cell's quality control systems, leading to a disruption of proteostasis networks. nih.govacs.orgresearchgate.net The accumulation of misfolded and damaged proteins compromises cellular integrity and can further destabilize the entire cellular proteome. nih.govchemrxiv.org In hamster liver microsomes, the metabolism of this compound to N-hydroxy-4-chloroacetanilide is catalyzed by a cytochrome P450 mono-oxygenase. The activity of this enzyme is notably induced by 3-methylcholanthrene, demonstrating how exposure to other chemicals can modulate the enzymatic pathways that process this compound. nih.gov

Table 2: Observed Effects of Chloroacetanilides on Specific Enzymes and Cellular Processes